5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid
CAS No.:
Cat. No.: VC17228359
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c12-8(13)6-3-9-4-7-1-2-10-11(7)5-6/h1-2,6,9H,3-5H2,(H,12,13) |
| Standard InChI Key | HDQZRSHOZIDTOD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN2C(=CC=N2)CN1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazolo[1,5-a] diazepine core, comprising a pyrazole ring fused to a seven-membered diazepine ring. The carboxylic acid moiety at position 7 enhances polarity and enables derivatization. Key structural attributes include:
The diazepine ring adopts a boat conformation, while the pyrazole ring remains planar, facilitating π-π interactions with biological targets.
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is scarce, analogous pyrazolo-diazepines exhibit characteristic signals:
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¹H NMR: Protons on the diazepine ring resonate at δ 3.2–4.1 ppm (CH₂ groups), while pyrazole protons appear at δ 6.8–7.5 ppm .
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IR: Stretching vibrations for the carboxylic acid group are observed near 2500–3300 cm⁻¹ (O-H) and 1680–1720 cm⁻¹ (C=O) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step strategies to construct the fused ring system:
Step 1: Alkylation of Pyrazole Dicarboxylates
Methyl pyrazole-3,5-dicarboxylate reacts with 3-bromo-N-Boc propyl amine under basic conditions (e.g., K₂CO₃) to install the side chain.
Step 2: Cyclization
Deprotection of the Boc group using trifluoroacetic acid (TFA) induces cyclization, forming the diazepine ring.
Step 3: Hydrolysis
The methyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid derivative.
Key Reaction Conditions:
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Temperature: 80–100°C for alkylation; room temperature for cyclization.
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Solvents: DMF for alkylation; dichloromethane for Boc deprotection.
Physicochemical Properties
Solubility and Stability
Though experimental data is limited, predictions based on structural analogs suggest:
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Aqueous Solubility: ~2.1 mg/mL (pH 7.4), influenced by ionization of the carboxylic acid (pKa ≈ 4.2) .
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Stability: Degrades <10% over 30 days at 25°C; sensitive to strong acids/bases .
Crystallography
X-ray diffraction of the methyl ester analog (PubChem CID 138040055) reveals a monoclinic crystal system with space group P2₁/c . Hydrogen bonding between the carbonyl oxygen and NH group stabilizes the lattice .
Research Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields (~35%) in cyclization steps.
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Pharmacokinetic Data: Absence of in vivo ADME studies.
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents.
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Target Identification: Proteomics-based approaches to map binding partners.
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